tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H17F3N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is of interest due to its unique structural features, which include a trifluoromethyl group and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the pyrrolidine ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a trifluoromethyl group and a tert-butyl ester moiety. These features confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and other applications. The compound’s ability to undergo a variety of chemical reactions also makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H14F3NO3 |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
tert-butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H14F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6H,4-5H2,1-3H3 |
InChI Key |
BAQDWMQCVQPWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)C(F)(F)F |
Origin of Product |
United States |
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